N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride
CAS No.: 1216819-71-4
Cat. No.: VC6344927
Molecular Formula: C21H25ClFN3O2S2
Molecular Weight: 470.02
* For research use only. Not for human or veterinary use.
![N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride - 1216819-71-4](/images/structure/VC6344927.png)
Specification
CAS No. | 1216819-71-4 |
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Molecular Formula | C21H25ClFN3O2S2 |
Molecular Weight | 470.02 |
IUPAC Name | N-[2-(dimethylamino)ethyl]-2-(4-fluorophenyl)sulfanyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride |
Standard InChI | InChI=1S/C21H24FN3O2S2.ClH/c1-14-5-10-17(27-4)19-20(14)29-21(23-19)25(12-11-24(2)3)18(26)13-28-16-8-6-15(22)7-9-16;/h5-10H,11-13H2,1-4H3;1H |
Standard InChI Key | LPHFHROELXPKKQ-UHFFFAOYSA-N |
SMILES | CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)CSC3=CC=C(C=C3)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-[2-(dimethylamino)ethyl]-2-(4-fluorophenyl)sulfanyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide hydrochloride, reflects its intricate structure. Key features include:
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Dimethylaminoethyl group: Imparts basicity and potential for cationic interactions at physiological pH.
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4-Fluorophenyl thioether: Enhances lipophilicity and metabolic stability compared to oxygen-based ethers.
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4-Methoxy-7-methylbenzo[d]thiazole: A heterocyclic moiety associated with kinase inhibition and antimicrobial activity .
The molecular formula C₂₁H₂₅ClFN₃O₂S₂ corresponds to a molecular weight of 455.99 g/mol.
Physicochemical Characteristics
While experimental data on melting point and solubility remain limited, computational predictions suggest moderate lipophilicity (logP ≈ 3.2) and high polar surface area (110 Ų), indicative of blood-brain barrier permeability. The hydrochloride salt form improves water solubility, critical for in vitro assays. Table 1 summarizes key molecular properties.
Table 1: Molecular Properties of N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide Hydrochloride
Property | Value |
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Molecular Formula | C₂₁H₂₅ClFN₃O₂S₂ |
Molecular Weight (g/mol) | 455.99 |
IUPAC Name | N-[2-(dimethylamino)ethyl]-2-(4-fluorophenyl)sulfanyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide hydrochloride |
CAS Number | 1215759-76-4 |
SMILES | CN(C)CCN(C1=NC2=C(C=C(C=C2)S1)OC)C(=O)CSC3=CC=C(C=C3)F.Cl |
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis involves a multi-step sequence optimized for yield and purity:
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Thioether Formation: Coupling 4-fluorothiophenol with chloroacetyl chloride under basic conditions.
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Amidation: Reacting the thioether intermediate with 2-(dimethylamino)ethylamine.
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Benzothiazole Functionalization: Introducing the 4-methoxy-7-methylbenzo[d]thiazol-2-amine moiety via nucleophilic substitution.
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Salt Formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt.
Reaction solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) are employed to enhance intermediate solubility.
Purification Techniques
Chromatographic methods (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures achieve >95% purity. Analytical HPLC with UV detection (λ = 254 nm) confirms chemical homogeneity.
Pharmacological Profile and Mechanism of Action
Neurotransmitter Modulation
The dimethylaminoethyl group resembles motifs in serotonin reuptake inhibitors, hinting at potential antidepressant or anxiolytic applications. In silico docking studies predict moderate affinity for the serotonin transporter (SERT; Ki ≈ 150 nM).
Antimicrobial Activity
Benzothiazole derivatives exhibit broad-spectrum antimicrobial effects. While direct data on this compound are lacking, its structural kinship to known agents suggests possible efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans .
Preclinical Research Findings
In Vitro Studies
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AChE Inhibition: Preliminary assays show 40% inhibition at 10 μM concentration, comparable to donepezil analogs .
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Cytotoxicity Screening: IC₅₀ > 50 μM in HEK293 cells, indicating favorable safety margins.
Pharmacokinetic Predictions
Computational ADMET profiling using QikProp software reveals:
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Caco-2 Permeability: 22 nm/s (moderate absorption)
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Plasma Protein Binding: 89%
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Half-life: ~3.2 hours in human liver microsomes
Table 2: Predicted ADMET Properties
Parameter | Value |
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Caco-2 Permeability (nm/s) | 22 |
Plasma Protein Binding (%) | 89 |
Hepatocyte Clearance | Low |
hERG Inhibition (IC₅₀) | >30 μM |
Comparative Analysis with Structural Analogs
The compound’s 4-methoxy-7-methylbenzo[d]thiazole group distinguishes it from related molecules like N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride (PubChem CID 16800091) . The methoxy substitution at position 4 may enhance metabolic stability compared to 6-methyl derivatives .
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